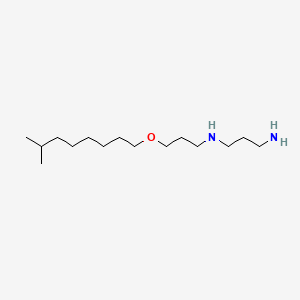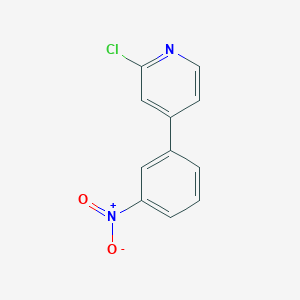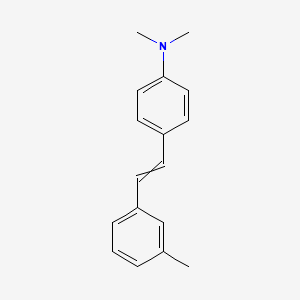
N,N,3'-Trimethyl-4-stilbenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3’-Trimethyl-4-stilbenamine is an organic compound with the molecular formula C17H19N and a molar mass of 237.34 g/mol It is a derivative of stilbene, characterized by the presence of three methyl groups and an amine group attached to the stilbene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3’-Trimethyl-4-stilbenamine typically involves the alkylation of 4-stilbenamine with methylating agents under controlled conditions. One common method is the reaction of 4-stilbenamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of N,N,3’-Trimethyl-4-stilbenamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,N,3’-Trimethyl-4-stilbenamine for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3’-Trimethyl-4-stilbenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: N,N,3’-Trimethyl-4-stilbenamine can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N,N,3’-Trimethyl-4-stilbenone.
Reduction: Formation of N,N,3’-Trimethyl-4-stilbenamine derivatives with reduced functional groups.
Substitution: Formation of halogenated N,N,3’-Trimethyl-4-stilbenamine derivatives.
Aplicaciones Científicas De Investigación
N,N,3’-Trimethyl-4-stilbenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,3’-Trimethyl-4-stilbenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-stilbenamine
- N,N,3’-Dimethyl-4-stilbenamine
- N,N,3’,5’-Tetramethyl-4-stilbenamine
Uniqueness
N,N,3’-Trimethyl-4-stilbenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63040-32-4 |
|---|---|
Fórmula molecular |
C17H19N |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[2-(3-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C17H19N/c1-14-5-4-6-16(13-14)8-7-15-9-11-17(12-10-15)18(2)3/h4-13H,1-3H3 |
Clave InChI |
CPZSPZATVHUPBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


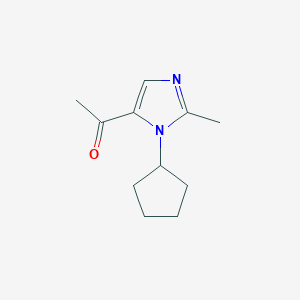
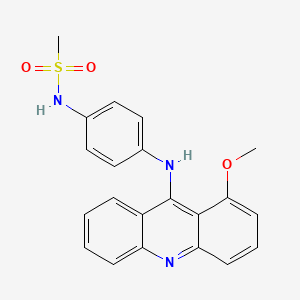
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)

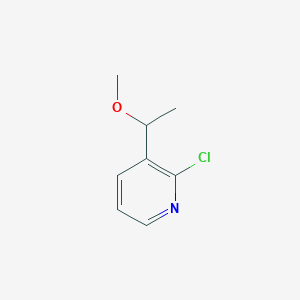

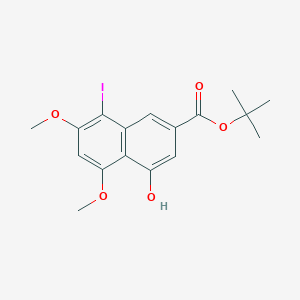
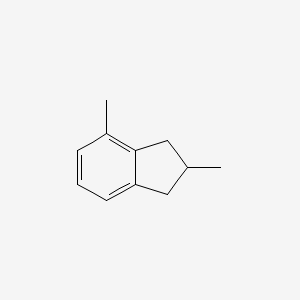
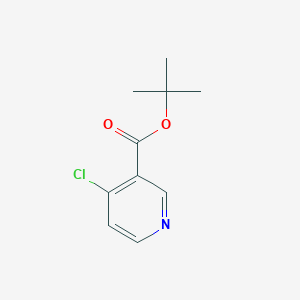
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
